In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine
In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine
Executive Summary
In contemporary medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has frequently led to late-stage clinical attrition due to poor aqueous solubility and promiscuous off-target binding. The compound 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine (CAS: 1484926-85-3) represents a highly specialized spirocyclic building block designed to counter these liabilities. By fusing a tetrahydrofuran (THF) ring with a 2-amino-4,5-dihydrooxazole (2-aminooxazoline) ring at a single sp3 spiro carbon, this scaffold provides rigid, three-dimensional vector trajectories. This whitepaper systematically breaks down its structural profiling, mechanistic synthesis, and integration into drug discovery workflows as a bioisostere for flat aromatic systems.
Structural & Physicochemical Profiling
The architectural core of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine is a spiro[4.4]nonane system. The spiro carbon (C5) serves as the critical junction between the oxygen-containing THF ring and the 2-aminooxazoline ring.
This topology forces the molecule into a non-planar conformation, drastically increasing its fraction of sp3 hybridized carbons ( Fsp3 ). As established by Lovering et al. in their seminal "Escape from Flatland" framework , an increased Fsp3 directly correlates with enhanced clinical success rates due to improved thermodynamic solubility and reduced cytochrome P450 (CYP450) inhibition.
Table 1: Physicochemical and Structural Properties
| Property | Value | Pharmacological Significance |
| CAS Number | 1484926-85-3 | Unique identifier for commercial procurement . |
| Molecular Weight | 142.16 g/mol | Highly ligand-efficient (LE) fragment, ideal for Fragment-Based Drug Discovery (FBDD). |
| Molecular Formula | C₆H₁₀N₂O₂ | Maintains low molecular weight budget during lead optimization. |
| SMILES | NC1=NC2(COCC2)CO1 | Defines the exact connectivity of the spirocyclic junction. |
| Fsp3 (Fraction sp3 ) | 0.83 (5/6 carbons) | Exceptional 3D character; avoids π−π stacking-induced aggregation. |
| Topological Polar Surface Area | ~56.8 Ų | Optimal for passive membrane permeability and blood-brain barrier (BBB) crossing. |
| H-Bond Donors / Acceptors | 2 / 4 | Favorable for kinase hinge binding or active-site anchoring. |
Synthetic Methodologies & Mechanistic Insights
The synthesis of 2-aminooxazoline spirocycles requires precise control over nucleophilic attack trajectories. The most robust, self-validating route utilizes tetrahydrofuran-3-one as the starting material, progressing through an amino alcohol intermediate followed by cyclization with cyanogen bromide (BrCN) .
Mechanistic Causality of the Synthetic Route:
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Strecker-Type Reaction: Tetrahydrofuran-3-one is subjected to a Strecker reaction (NH₃, NaCN) to yield 3-amino-tetrahydrofuran-3-carbonitrile. Causality: This step efficiently installs both the requisite primary amine and a carbon equivalent at the sterically hindered spiro position.
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Hydrolysis and Reduction: The nitrile is hydrolyzed to a carboxylic acid and subsequently reduced (e.g., using LiAlH₄ or BH₃·THF) to yield 3-amino-3-(hydroxymethyl)tetrahydrofuran. Causality: The reduction provides the primary alcohol necessary for the subsequent oxazoline ring closure, creating a 1,2-amino alcohol motif centered on the spiro carbon.
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Electrophilic Cyclization: The amino alcohol is reacted with BrCN. Causality: BrCN acts as a bis-electrophile. The primary amine rapidly attacks the nitrile carbon to form a cyanamide intermediate. Thermal activation then drives the intramolecular attack of the primary alcohol onto the cyanamide carbon, yielding the target 2-aminooxazoline.
Fig 1: Step-by-step synthetic workflow for 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine.
Applications in Medicinal Chemistry
In lead optimization, 2-aminooxazolines are frequently deployed as hinge-binding motifs in kinase inhibitors or as active-site binders in aspartyl proteases like BACE1. However, traditional 2-aminooxazolines attached to flat aromatic rings often suffer from rapid metabolic clearance.
By incorporating the spiro-THF ring (forming 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine), medicinal chemists achieve two critical objectives:
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Novel Vector Coverage: The oxygen atom in the THF ring is projected into a distinct 3D space, allowing it to engage in water-mediated hydrogen bonding networks that flat rings cannot reach.
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Metabolic Shielding: The bulky, sp3 -rich spirocyclic core sterically hinders CYP450 enzymes from oxidizing the adjacent carbon centers, thereby extending the compound's half-life.
Fig 2: Pharmacological logic of replacing flat aromatics with spirocyclic scaffolds.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following is a self-validating protocol for the critical final cyclization step.
Protocol: Synthesis of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine via BrCN Cyclization
Objective: Intramolecular cyclization of 3-amino-3-(hydroxymethyl)tetrahydrofuran to form the spiro-2-aminooxazoline core.
Reagents & Equipment:
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3-Amino-3-(hydroxymethyl)tetrahydrofuran (1.0 equiv, 10 mmol)
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Cyanogen bromide (BrCN, 1.1 equiv, 11 mmol) – Caution: Highly toxic, perform strictly in a well-ventilated fume hood.
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Sodium acetate (NaOAc, 2.0 equiv, 20 mmol)
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Anhydrous Ethanol (50 mL)
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Round-bottom flask, magnetic stirrer, ice bath.
Step-by-Step Methodology:
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Preparation: Dissolve 3-amino-3-(hydroxymethyl)tetrahydrofuran (10 mmol) in anhydrous ethanol (40 mL) in a flame-dried round-bottom flask. Cool the solution to 0 °C using an ice bath.
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Causality: Cooling minimizes exothermic side reactions and prevents the volatile BrCN from escaping the reaction matrix.
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Buffering: Add NaOAc (20 mmol) to the stirring solution.
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Causality: NaOAc acts as a mild base to neutralize the HBr generated during cyanamide formation. Without this buffer, the primary amine would protonate, stalling the nucleophilic attack.
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Electrophilic Addition: Dissolve BrCN (11 mmol) in anhydrous ethanol (10 mL) and add it dropwise to the reaction mixture over 15 minutes.
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Thermal Activation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 16 hours.
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Causality: The initial cyanamide formation is rapid at 0 °C. However, the subsequent intramolecular cyclization requires thermal energy to overcome the ring-strain activation barrier of forming the spiro center.
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Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (30 mL) and extract with dichloromethane (DCM, 3 × 30 mL).
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Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).
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Self-Validation: Confirm product formation via LC-MS (Expected [M+H]+ = 143.1). Validate the spirocyclic structure via ¹³C NMR, ensuring the disappearance of the primary alcohol carbon signal and the appearance of the highly deshielded oxazoline C=N carbon at ~160 ppm.
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References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
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Revel, L., et al. (2016). Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. ACS Medicinal Chemistry Letters, 7(2), 192-197.[Link]
